molecular formula C22H26N3NaO4S B12090848 sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

Cat. No.: B12090848
M. Wt: 451.5 g/mol
InChI Key: HXDOUUHARCBYLF-UHFFFAOYSA-N
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Description

Sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide typically involves multiple steps:

    Formation of the 2,2-dimethyl-1,3-dioxane ring: This can be achieved through the acid-catalyzed cyclization of appropriate diols or keto-alcohols.

    Attachment of the pyridine ring: The 3,5-dimethylpyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the dioxane ring is replaced by the pyridine derivative.

    Sulfoxide formation:

    Benzimidazole synthesis: The benzimidazole ring can be formed through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.

    Final assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfoxide group can undergo further oxidation to form a sulfone.

    Reduction: The sulfoxide can be reduced back to a thioether using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the dioxane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thioether derivatives.

    Substitution: Formation of various substituted dioxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound could be investigated for its potential as a drug candidate. The presence of multiple functional groups suggests it could interact with various biological targets, making it a versatile scaffold for drug design.

Medicine

Medically, this compound might be explored for its potential therapeutic effects. The sulfoxide and benzimidazole moieties are known to exhibit biological activity, which could be harnessed for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure might impart unique physical or chemical characteristics to these materials.

Mechanism of Action

The mechanism of action of sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfoxide group could participate in redox reactions, while the benzimidazole ring might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A well-known benzimidazole derivative used as a proton pump inhibitor.

    Lansoprazole: Another benzimidazole-based drug with similar applications to omeprazole.

    Rabeprazole: A benzimidazole derivative with a sulfoxide group, used in the treatment of acid-related disorders.

Uniqueness

What sets sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide apart is its combination of a dioxane ring with a pyridine and benzimidazole moiety, along with a sulfoxide group. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N3O4S.Na/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16;/h5-9,16H,10-13H2,1-4H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDOUUHARCBYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4[N-]3.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N3NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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